molecular formula C22H17FN4O4 B2578757 methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate CAS No. 1260988-42-8

methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate

Cat. No.: B2578757
CAS No.: 1260988-42-8
M. Wt: 420.4
InChI Key: JJOYKCPCMAKUBD-UHFFFAOYSA-N
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Description

The compound, methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate, is a complex organic molecule that features prominently in the fields of medicinal chemistry and pharmaceutical research. Its intricate structure suggests potential for diverse biological activities and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate, a multi-step reaction is typically required. Key steps might involve:

  • Formation of the oxadiazole ring: : Starting with 4-fluorophenyl hydrazine and carboxylic acid derivatives, the oxadiazole core is constructed through cyclization reactions.

  • Pyrrole synthesis: : The pyrrole ring could be synthesized via a Paal-Knorr synthesis, involving 1,4-dicarbonyl compounds and ammonia or primary amines.

  • Acylation and final assembly: : The final stages would involve acylation of the pyrrole with the oxadiazole derivative followed by esterification with benzoic acid.

Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing each step to ensure high yield and purity while considering cost-effectiveness and environmental impact. This might include using catalysts, adjusting reaction temperatures and solvents, and incorporating purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions:

  • Oxidation: : It may be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : It can be reduced to alter its functional groups, potentially affecting its biological activity.

  • Substitution: : Nucleophilic or electrophilic substitution can introduce new groups into the molecule.

  • Hydrolysis: : The ester bond in the benzoate can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions: Common reagents for these reactions might include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride

  • Substitution reagents: : Halogens, sulfonic acids

  • Hydrolysis conditions: : Aqueous acid or base

Major Products: The major products from these reactions would depend on the specific reagents and conditions used but might include various oxidized, reduced, substituted, or hydrolyzed derivatives of the parent compound.

Scientific Research Applications

Methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : May act as a probe or marker in various biological studies due to its fluorinated phenyl group.

  • Medicine: : Potential use in drug discovery and development, especially in targeting specific biological pathways or receptors.

  • Industry: : Could be used in the manufacture of pharmaceuticals or as a specialty chemical in various industrial processes.

Comparison with Similar Compounds

When compared with other compounds featuring oxadiazole or pyrrole rings, or with similar ester-functionalized molecules, methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate stands out due to its unique combination of these structural motifs. Similar compounds might include:

  • **2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrole

  • **Methyl 2-aminobenzoate derivatives

  • **Other 1,2,4-oxadiazole-based compounds

This compound’s uniqueness lies in its potential for diverse reactions and applications, making it a valuable target for ongoing research in multiple scientific fields.

Properties

IUPAC Name

methyl 2-[[2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4/c1-30-22(29)16-5-2-3-6-17(16)24-19(28)13-27-12-4-7-18(27)21-25-20(26-31-21)14-8-10-15(23)11-9-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOYKCPCMAKUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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